Acetyl-PHF5 amide

Description

Chemical Identity and Structural Characterization of Acetyl-PHF5 Amide

IUPAC Nomenclature and Molecular Formula

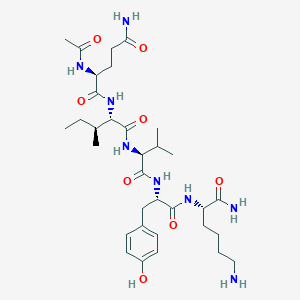

This compound is systematically named N²-acetyl-L-glutaminyl-L-isoleucyl-L-valyl-L-tyrosyl-L-lysinamide , reflecting its acetylated N-terminal glutamine residue and C-terminal lysinamide group. The molecular formula C₃₃H₅₄N₈O₈ delineates its composition of 33 carbon, 54 hydrogen, 8 nitrogen, and 8 oxygen atoms. This pentapeptide sequence—Acetyl-Gln-Ile-Val-Tyr-Lys-NH₂—derives from the tau protein’s microtubule-binding domain, a region implicated in pathological aggregation in Alzheimer’s disease.

CAS Registry Number and Synonyms

The compound is universally identified by its CAS registry number 1190970-24-1 , a unique identifier for chemical substances. Common synonyms include:

- N2-Acetyl-L-glutaminyl-L-isoleucyl-L-valyl-L-tyrosyl-L-lysinamide

- This compound trifluoroacetate salt (when complexed with trifluoroacetic acid).

These aliases emphasize its structural modifications and salt forms, critical for distinguishing between neutral and ionized states in experimental protocols.

Physicochemical Properties

Molecular Weight and Elemental Composition

The molecular weight of this compound is 690.83 g/mol , as confirmed by high-resolution mass spectrometry. Elemental composition analysis reveals the following mass percentages:

| Element | Count | Mass % |

|---|---|---|

| Carbon | 33 | 57.37 |

| Hydrogen | 54 | 7.88 |

| Nitrogen | 8 | 16.22 |

| Oxygen | 8 | 18.53 |

Table 1: Elemental composition of this compound, calculated from atomic weights (C:12.011, H:1.008, N:14.007, O:15.999).

This distribution aligns with the peptide’s hydrocarbon backbone and functional groups, including amides and hydroxyls.

Solubility and Stability Profiles

This compound demonstrates moderate solubility in polar aprotic solvents such as DMSO, with limited solubility in aqueous buffers unless aided by co-solvents like ethanol or dimethylformamide (DMF). Stability studies recommend:

- Powder storage : -20°C for up to three years.

- Solution storage : -80°C for six months, avoiding freeze-thaw cycles.

The peptide’s degradation temperature exceeds 657.6°C, as indicated by its flash point, while its boiling point is 1163.7±65.0°C at standard pressure. These properties necessitate careful handling to prevent thermal decomposition during lyophilization or solvent evaporation.

Structural Characterization

The peptide’s SMILES notation (C(NC@HC@HC)=O)CCC(=O)N)(=O)C) and InChiKey (YEIBIHSKKDTQIW-CHXRVFPJSA-N) provide precise descriptors of its stereochemistry. Key structural features include:

- Acetylated N-terminus : Enhances resistance to aminopeptidase degradation.

- Aromatic tyrosine residue : Facilitates π-stacking interactions during fibril formation.

- C-terminal amidation : Stabilizes the peptide against carboxypeptidase activity.

X-ray crystallography and nuclear magnetic resonance (NMR) studies further confirm its β-sheet propensity, a hallmark of amyloidogenic peptides.

Properties

Molecular Formula |

C33H54N8O8 |

|---|---|

Molecular Weight |

690.8 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C33H54N8O8/c1-6-19(4)28(41-30(46)24(37-20(5)42)14-15-26(35)44)33(49)40-27(18(2)3)32(48)39-25(17-21-10-12-22(43)13-11-21)31(47)38-23(29(36)45)9-7-8-16-34/h10-13,18-19,23-25,27-28,43H,6-9,14-17,34H2,1-5H3,(H2,35,44)(H2,36,45)(H,37,42)(H,38,47)(H,39,48)(H,40,49)(H,41,46)/t19-,23-,24-,25-,27-,28-/m0/s1 |

InChI Key |

SPIIXBKBWNHCRE-ORJWZPQUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Stepwise Synthesis Protocol

Resin Selection and Initial Attachment :

A Wang resin pre-loaded with Fmoc-Lys(Boc)-OH is typically employed. The lysine side chain is protected with a tert-butoxycarbonyl (Boc) group, while the α-amino group is protected with fluorenylmethyloxycarbonyl (Fmoc). The resin is swelled in dimethylformamide (DMF), and the Fmoc group is removed using 20% piperidine in DMF.Coupling Cycles :

Subsequent amino acids (Tyr(tBu), Val, Ile, Gln(Trt)) are coupled using hexafluorophosphate-based activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of N,N-diisopropylethylamine (DIPEA). Each coupling step is monitored via Kaiser ninhydrin tests to ensure completion.Acetylation of the N-Terminus :

After assembling the QIVYK sequence, the N-terminal Fmoc group is deprotected, and acetylation is performed using acetic anhydride (5 eq) and DIPEA (10 eq) in DMF.Cleavage and Deprotection :

The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5) for 2–3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. The crude product is precipitated in cold diethyl ether and lyophilized.

Optimization and Challenges

- Coupling Efficiency : Steric hindrance from the branched side chains of isoleucine and valine necessitates extended coupling times (60–90 minutes) and double couplings.

- Side Reactions : Aspartimide formation at glutamine residues is mitigated by using HOBt (hydroxybenzotriazole) as an additive.

- Yield : Typical isolated yields range from 60–75% for the crude product, with purity >85% after HPLC purification.

Solution-Phase Amidation with TCFH–NMI

Reagent System and Mechanism

The TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate)–NMI (N-methylimidazole) system enables rapid amide bond formation under ambient conditions, avoiding the need for inert atmospheres or anhydrous solvents. TCFH activates the carboxylic acid via a reactive imidazolium intermediate, while NMI acts as a base to deprotonate the amine, facilitating nucleophilic attack.

Synthetic Procedure

Reaction Setup :

2-Furoic acid (0.892 mmol, 1 eq) and amine component (e.g., H-Lys-NH₂, 1 eq) are dissolved in acetonitrile (1 mL/mmol). NMI (2.1 eq) is added, followed by TCFH (1.1 eq) in one portion.Reaction Monitoring :

The mixture is stirred at 25°C for 30–60 minutes, with completion confirmed by thin-layer chromatography (TLC) or LC-MS.Workup and Isolation :

Water (3 mL/mmol) is added to precipitate the product, which is collected via suction filtration and washed with cold water.

Performance Metrics

Direct Amidation Using Carbodiimide Coupling

Classical EDAC/HOBt Approach

Ethylcarbodiimide (EDAC) with hydroxybenzotriazole (HOBt) is a traditional method for amide bond formation, though less efficient for sterically hindered peptides like this compound.

Procedure

Activation :

The carboxylic acid (e.g., acetylated QIVY fragment) is activated with EDAC (1.5 eq) and HOBt (1.5 eq) in DMF for 30 minutes.Coupling :

H-Lys-NH₂ (1.2 eq) is added, and the reaction is stirred for 12–24 hours.Purification :

The product is isolated via reverse-phase HPLC using a C18 column and a water-acetonitrile gradient.

Limitations

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| SPPS | 60–75 | 85–90 | 3–5 days | Moderate |

| TCFH–NMI | 80–90 | >95 | 30–60 min | High |

| EDAC/HOBt | 50–60 | 70–80 | 12–24 h | Low |

Key Considerations

- Steric Effects : SPPS outperforms solution-phase methods for sequences with bulky residues (e.g., Ile, Val).

- Green Chemistry : The TCFH–NMI system minimizes solvent waste and energy consumption.

- Cost : SPPS requires expensive resins and reagents, whereas TCFH–NMI offers cost-effective large-scale production.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified using a gradient of 10–60% acetonitrile in 0.1% TFA over 30 minutes, yielding >98% pure product.

Chemical Reactions Analysis

Chemical Reactions Analysis of Acetyl-PHF5 amide

This compound is a synthetic amide compound with potential applications in medicinal chemistry and materials science. Amides are derivatives of carboxylic acids wherein the hydroxyl group is replaced by an amine or ammonia. The reactivity of this compound is influenced by factors such as solvent choice, temperature, and the presence of catalysts.

1.1. General Properties and Synthesis

this compound is an organic compound characterized by a carbonyl group (C=O) directly attached to a nitrogen atom (N). Its molecular formula is C33H54N8O8, with a molecular weight of 690.8 g/mol . The synthesis of this compound involves acylation processes to form amide bonds, typically using carboxylic acids and amines as starting materials. Recent advances in catalytic amidation techniques have enhanced the efficiency and selectivity of these processes, improving yields and purities.

1.2. Structure and Classification

The molecular structure of this compound features a carbonyl group bonded to a nitrogen atom, which is further connected to an acetyl group. The general formula is R-C(=O)-N-R', where R represents the acetyl group and R' indicates the substituents on the nitrogen.

Key structural data:

-

Presence of a carbonyl group (C=O)

-

Amide bond (C-N)

-

Acetyl group (CH3CO)

1.3. Reactivity and Chemical Reactions

This compound can participate in various chemical reactions typical of amides:

-

Hydrolysis : Amide bonds can be hydrolyzed under acidic or basic conditions. Acidic conditions involve protonation of the amide, increasing the electrophilicity of the carbonyl carbon and allowing water to add, forming a tetrahedral oxonium intermediate . This process eventually leads to the breakage of the amide bond . Catalytic amounts of strong acids can significantly enhance hydrolysis rates.

-

Acetylation : Acetylation reactions generally occur via a nucleophile (such as an -OH or -NH2 group) attacking the carbonyl carbon of the acetyl group . The reaction mechanism involves the interaction of acetic anhydride with an acid, followed by the addition of the nucleophile to the carbonyl carbon .

-

Amide Bond Formation : Amide bonds are commonly formed through the condensation of carboxylic acids and amines . This typically involves a two-step reaction, starting with the activation of the carboxylic acid .

-

Flavoenzyme-Mediated Hydrolysis : Flavoenzymes can catalyze the cleavage of unactivated amide bonds through oxidative mechanisms. For example, flavin hydroperoxides can add to the carbonyl of uracil, forming a tetrahedral intermediate that leads to amide bond cleavage .

1.4. Factors Influencing Reactivity

The reactivity of this compound is influenced by several factors:

-

Solvent Choice : The solvent can affect the reaction rate and selectivity.

-

Temperature : Higher temperatures generally increase reaction rates but can also lead to unwanted side reactions.

-

Catalyst Presence : Catalysts such as strong acids can enhance hydrolysis rates. Enzymes like flavoenzymes can also catalyze specific amide bond cleavages .

1.5. Spectroscopic Analysis

Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm the structure and purity of this compound during synthesis.

1.6. Implications in Biological Contexts

The mechanism by which this compound exerts its action in biological contexts often involves interactions at the molecular level with specific receptors or enzymes. It may act as a substrate or inhibitor, depending on its structure and functional groups. Studies have shown that similar compounds exhibit mechanisms involving interactions with biological targets, influencing their activity.

Scientific Research Applications

Biological Research

Amyloidogenic Properties

Acetyl-PHF5 amide is recognized for its role in the study of amyloid proteins, particularly tau proteins associated with neurodegenerative diseases such as Alzheimer's. The compound can polymerize into filamentous structures, making it a valuable tool for understanding amyloid formation and aggregation processes .

Cell Biology Applications

In cell biology, this compound is utilized to investigate cellular mechanisms involved in protein aggregation. Its ability to form amyloid-like fibrils allows researchers to study the effects of these aggregates on cellular function and viability .

Medicinal Chemistry

Drug Development

The optimized synthesis of amides, including this compound, has been a focus in medicinal chemistry due to their potential as therapeutic agents. Recent advancements have led to high-yield, one-pot reactions that facilitate the production of amides from less reactive nitrogen-containing heterocycles, which are common in drug structures . This efficiency can significantly reduce costs and time in drug development processes.

Targeted Therapeutics

Research indicates that this compound may serve as a scaffold for developing targeted therapeutics aimed at diseases characterized by protein misfolding and aggregation. Its structural features allow for modifications that can enhance binding affinity to specific targets within pathological pathways .

Chemical Synthesis

Catalysis in Amide Bond Formation

this compound has been incorporated into various catalytic systems designed for efficient amide bond formation. The compound's reactivity can be enhanced through the use of catalysts such as DMAPO (4-(dimethylamino)pyridine N-oxide), which has shown promise in facilitating high-yield reactions under mild conditions . This application is particularly relevant for synthesizing complex molecules in pharmaceutical research.

Computational Studies

Molecular Dynamics Simulations

The interactions involving this compound have been explored through molecular dynamics simulations, providing insights into its conformational behavior and stability in different environments. These studies help elucidate the compound's role in protein interactions and its potential effects on biological systems .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Biological Research | Study of amyloid formation; investigation of tau protein aggregation |

| Medicinal Chemistry | Development of therapeutic agents; synthesis optimization for drug compounds |

| Chemical Synthesis | Catalytic systems for efficient amide bond formation; use of novel catalysts |

| Computational Studies | Molecular dynamics simulations to understand conformational stability and interactions |

Case Studies

-

Amyloid Formation Studies

- Researchers have utilized this compound to create models that mimic tau protein aggregation, aiding in the understanding of Alzheimer's disease mechanisms.

- Synthesis Optimization

- Molecular Interaction Analysis

Mechanism of Action

Acetyl-PHF5 amide exerts its effects by polymerizing into filamentous structures. This polymerization process is influenced by the solvent in which the peptides are dissolved. The compound targets neuronal signaling pathways and tau proteins, which are crucial in the study of neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Acetyl-PHF5 amide belongs to the broader class of amides, which are characterized by a carbonyl group linked to a nitrogen atom. However, its biological specificity arises from its peptide backbone and post-translational modifications (acetylation and amidation). Below is a comparison with other amides:

Key Differences :

- Functional Groups : this compound lacks sulfonamide or phospholipid groups, which are critical for the solubility and bioactivity of compounds like C F5 and phosphatidylcholine.

- Biological Targets : Unlike sulfonamide derivatives (C F5–C F7), this compound specifically interacts with tau protein aggregates rather than microbial or enzymatic targets .

Stability Considerations :

- This compound requires cryogenic storage (-20°C), whereas simpler amides (e.g., benzamide) are stable at room temperature.

- Such structural distortions could theoretically enhance proteolytic susceptibility in biological systems .

Biological Activity

Acetyl-PHF5 amide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and data tables that highlight its effects on biological systems.

Overview of this compound

This compound belongs to a class of compounds known as fatty acid amides, which are recognized for their diverse biological roles, including modulation of cellular signaling pathways and potential therapeutic applications. The acetylation of phenolic compounds has been shown to enhance their biological activity, suggesting that similar mechanisms may apply to this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in inflammatory and metabolic processes.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and obesity.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound reduced the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Properties : Research indicated that the compound exhibited protective effects on neuronal cells subjected to oxidative stress, suggesting a role in neuroprotection.

- Metabolic Regulation : Another study highlighted the compound's ability to modulate lipid metabolism, which could have implications for treating metabolic disorders.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Protection against oxidative stress | |

| Metabolic regulation | Modulation of lipid metabolism |

Research Findings

Recent research has expanded our understanding of the pharmacological potential of this compound:

- Pharmacokinetics : Studies have shown favorable absorption and distribution characteristics, suggesting that the compound could be effectively utilized in therapeutic formulations.

- Toxicology : Preliminary toxicological assessments indicate a low toxicity profile, making it a candidate for further development in clinical settings.

Q & A

Q. What is the biochemical role of Acetyl-PHF5 amide in tau protein-related studies?

this compound is a synthetic peptide used to investigate tau protein aggregation and phosphorylation in neurodegenerative diseases like Alzheimer’s. Its design mimics pathological tau fragments, enabling researchers to study mechanisms of neurofibrillary tangle formation. Methodologically, it is often applied in in vitro assays (e.g., ELISA or fluorescence polarization) to quantify tau aggregation kinetics. Standard protocols involve reconstituting the peptide in sterile PBS or DMSO, with concentrations validated via mass spectrometry .

Q. What protocols are recommended for handling and storing this compound?

Storage at -20°C in lyophilized form is critical to prevent degradation. For experimental use, reconstitute in pH-stable buffers (e.g., PBS) to avoid peptide hydrolysis. Include controls for solubility by testing serial dilutions and verifying stability via HPLC or circular dichroism. Cross-referencing with ELISA kit protocols (e.g., avoiding foam during mixing, ensuring complete buffer removal during washes) ensures reproducibility .

Q. How is this compound validated for specificity in tauopathy models?

Validation involves (1) co-incubation with tau-specific antibodies in Western blotting, (2) competitive binding assays using unlabeled tau peptides, and (3) comparative studies in wild-type vs. tau-knockout cellular models. For example, if signal persistence is observed in knockout models, reassess antibody cross-reactivity or peptide purity (≥95% via HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different tauopathy models?

Discrepancies often arise from model-specific variables (e.g., transgenic mouse strain, cell line tau isoform expression). To address this:

- Perform dose-response curves across models to identify optimal concentrations.

- Use tandem mass spectrometry to confirm peptide integrity post-administration.

- Cross-validate findings with orthogonal methods (e.g., immunohistochemistry vs. FRET-based assays) .

- Replicate experiments in at least two independent labs to rule out technical variability .

Q. What experimental designs optimize this compound for combinatorial therapy studies?

Combinatorial studies require:

- Baseline characterization : Pre-test individual compounds (e.g., acetylcholinesterase inhibitors, microtubule stabilizers) for toxicity and efficacy.

- Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify interaction effects.

- Temporal profiling : Stagger compound administration to mimic clinical dosing regimens. Reference compound libraries (e.g., Neurodegenerative Disease-related Compound Library) for candidate selection .

Q. How should researchers analyze conflicting data on this compound’s phosphorylation modulation?

Contradictory phosphorylation results may stem from:

- Kinase activity variability : Test under standardized ATP concentrations and kinase inhibitors (e.g., GSK-3β inhibitors).

- Post-lysis modifications : Include phosphatase inhibitors during sample preparation.

- Data normalization : Use housekeeping proteins (e.g., β-actin) and include internal standards in Western blots .

Methodological Frameworks

Q. What statistical approaches are robust for this compound dose-response studies?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. For small sample sizes, use Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes per NIH rigor guidelines .

Q. How to integrate this compound findings with existing tauopathy literature?

- Systematic reviews : Use PRISMA frameworks to synthesize evidence across studies.

- Meta-analysis : Pool data on tau aggregation rates, adjusting for assay type (e.g., Thioflavin T vs. cryo-EM).

- Contradiction mapping : Highlight methodological differences (e.g., peptide batch variability, animal age) in discussion sections .

Data Presentation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.